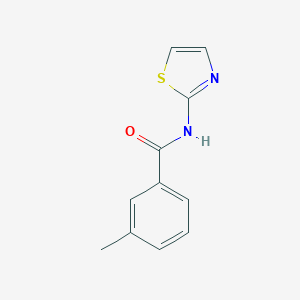
3-Methyl-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(1,3-thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of signaling molecules that play a role in the inflammatory response. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of prostaglandins, which play a role in the inflammatory response. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its low water solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 3-Methyl-N-(1,3-thiazol-2-yl)benzamide. One area of research is to further investigate its mechanism of action, including its effects on signaling pathways and gene expression. Another area of research is to explore its potential therapeutic applications, including its use as an anti-inflammatory, antioxidant, and anticancer agent. Additionally, future research could focus on developing more water-soluble derivatives of this compound to improve its bioavailability and pharmacokinetics.
Métodos De Síntesis
3-Methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods, including the condensation reaction between 2-aminothiazole and 3-methylbenzoyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 177-179°C. The purity of the compound can be determined by various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Fórmula molecular |
C11H10N2OS |
|---|---|
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
3-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-3-2-4-9(7-8)10(14)13-11-12-5-6-15-11/h2-7H,1H3,(H,12,13,14) |
Clave InChI |
DSEARAKYUSKFIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)





![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)


![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)

